molecular formula C4H8ClNO B1625471 3,6-Dihydro-2H-1,2-oxazine hydrochloride CAS No. 872-41-3

3,6-Dihydro-2H-1,2-oxazine hydrochloride

Cat. No. B1625471
CAS RN: 872-41-3
M. Wt: 121.56 g/mol
InChI Key: AQNFWRXAVLPFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-2H-1,2-oxazine hydrochloride, also known as 3,6-DHO or DHO, is a compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of studies and experiments, ranging from biochemical to physiological effects.

Scientific Research Applications

3,6-Dihydro-2H-1,2-oxazine hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in drug development and screening. It has also been used in studies of enzyme inhibition, as well as in studies of protein-protein interactions. Additionally, it has been used in studies of cell-cell interactions, as well as in studies of gene expression.

Mechanism Of Action

3,6-Dihydro-2H-1,2-oxazine hydrochloride is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, 3,6-Dihydro-2H-1,2-oxazine hydrochloride is thought to reduce inflammation and pain.

Biochemical And Physiological Effects

3,6-Dihydro-2H-1,2-oxazine hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies of cell-cell interactions, it has been shown to inhibit the formation of cell aggregates and to reduce cell migration. In studies of gene expression, it has been shown to reduce the expression of several genes involved in inflammation and other processes. Additionally, it has been shown to reduce inflammation and pain in animal models.

Advantages And Limitations For Lab Experiments

3,6-Dihydro-2H-1,2-oxazine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it is important to note that 3,6-Dihydro-2H-1,2-oxazine hydrochloride can be toxic in high concentrations, and so it is important to use it with caution in laboratory experiments.

Future Directions

Given its versatility and potential applications, there are a number of potential future directions for 3,6-Dihydro-2H-1,2-oxazine hydrochloride. These include further studies to better understand its mechanism of action, as well as studies to explore its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential as a drug targeting agent, as well as its potential use in drug delivery systems. Finally, further studies could be conducted to explore its potential as an anti-inflammatory agent.

properties

IUPAC Name

3,6-dihydro-2H-oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4-6-5-3-1;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNFWRXAVLPFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCON1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503266
Record name 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2H-1,2-oxazine hydrochloride

CAS RN

872-41-3
Record name NSC295280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.